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Phenylmethanesulfonyl chloride

Cat. No.: B156824
CAS No.: 1939-99-7
M. Wt: 190.65 g/mol
InChI Key: OAHKWDDSKCRNFE-UHFFFAOYSA-N
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Description

Significance as a Precursor in Advanced Organic Synthesis

The utility of phenylmethanesulfonyl chloride in advanced organic synthesis is multifaceted. It functions as a powerful electrophile, with the chlorine atom acting as a good leaving group, readily displaced by nucleophiles. fiveable.me This reactivity is central to its application in forming a variety of important chemical bonds.

One of the primary applications of this compound is in the synthesis of sulfonamides. This is achieved through its reaction with primary or secondary amines, a fundamental transformation in medicinal chemistry due to the prevalence of the sulfonamide group in numerous drugs. fiveable.menih.gov Similarly, its reaction with alcohols yields sulfonate esters, which are themselves useful intermediates in organic synthesis. fiveable.me

Furthermore, this compound is employed as a protecting group for amines. chem-station.com By converting an amine to a sulfonamide, its nucleophilicity and basicity are reduced, allowing other parts of the molecule to undergo reaction selectively. chem-station.com The resulting sulfonamide is stable under a range of conditions, providing robust protection during multi-step syntheses. chem-station.com

Research has also demonstrated the use of this compound in the synthesis of various heterocyclic compounds and in reactions leading to the formation of carbon-carbon double bonds. For instance, its reaction with triethylamine (B128534) can yield trans-stilbene (B89595) and cis-diphenylethylene sulfone. sigmaaldrich.comcdnsciencepub.comsigmaaldrich.com The solvolysis of this compound has been studied to understand its reaction mechanisms, proposing a concerted Sₙ2 pathway. nih.gov

Historical Context of Sulfonyl Chloride Chemistry and its Evolution

The chemistry of sulfonyl chlorides has a rich history and is foundational to the development of organosulfur chemistry. Traditionally, aryl sulfonyl chlorides were synthesized through the reaction of arenes with chlorosulfuric acid. wikipedia.org Another classical method involves the chlorination of sulfonic acids or their salts using reagents like thionyl chloride or phosphorus pentachloride. wikipedia.org For alkylsulfonyl chlorides, the Reed reaction, involving an alkane, sulfur dioxide, and chlorine, was a known synthetic route. wikipedia.org

Over the years, synthetic methodologies have evolved to become milder and more functional-group tolerant. The Sandmeyer-type reaction, for example, provides a route to arylsulfonyl chlorides from arylamines via diazonium salts, which can then react with sulfur dioxide in the presence of a copper catalyst. acs.orgorgsyn.org More recent advancements have focused on developing photocatalytic methods and utilizing stable sulfur dioxide surrogates to avoid handling gaseous SO₂. acs.orgorganic-chemistry.org These modern techniques offer improved yields, better selectivity, and are more environmentally benign. organic-chemistry.org

The general reactivity of sulfonyl chlorides—reacting with water to form sulfonic acids, and with nucleophiles like alcohols and amines to form esters and amides, respectively—has been known and exploited for a long time. wikipedia.org This reactivity underpins their widespread use in organic synthesis. magtech.com.cnnih.gov

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound is evident from its use in a variety of research areas. It serves as a model substrate for studying the mechanisms of nucleophilic substitution reactions at sulfur. nih.gov The influence of its structure on reactivity continues to be a subject of investigation.

In synthetic chemistry, its applications are continually expanding. It is a key building block for creating complex molecular architectures. For example, it has been used in the synthesis of quinoline (B57606) derivatives through a sequence involving a Wittig reaction followed by cyclization. clockss.org Its role as a precursor to sulfenes, which are highly reactive intermediates, further broadens its synthetic utility. wikipedia.org

The study of this compound and related compounds also contributes to the broader understanding of protecting group chemistry and the development of new synthetic strategies. chem-station.comorganic-chemistry.org Its ability to introduce the phenylmethanesulfonyl group into molecules allows chemists to modulate the properties of those molecules, which is of particular interest in the fields of medicinal chemistry and materials science.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇ClO₂S sigmaaldrich.comnih.govscbt.com
Molecular Weight 190.65 g/mol sigmaaldrich.comsigmaaldrich.comnih.gov
CAS Number 1939-99-7 sigmaaldrich.comsigmaaldrich.comscbt.com
Appearance Off-white crystalline solid nih.gov
Melting Point 92-94 °C sigmaaldrich.comsigmaaldrich.com
InChI Key OAHKWDDSKCRNFE-UHFFFAOYSA-N sigmaaldrich.comnih.gov
SMILES C1=CC=C(C=C1)CS(=O)(=O)Cl nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClO2S B156824 Phenylmethanesulfonyl chloride CAS No. 1939-99-7

Properties

IUPAC Name

phenylmethanesulfonyl chloride
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InChI

InChI=1S/C7H7ClO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

OAHKWDDSKCRNFE-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7ClO2S
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DSSTOX Substance ID

DTXSID3062071
Record name Benzenemethanesulfonyl chloride
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Molecular Weight

190.65 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS]
Record name alpha-Toluenesulfonyl chloride
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CAS No.

1939-99-7
Record name Benzenemethanesulfonyl chloride
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Record name Benzenemethanesulfonyl chloride
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Record name Toluene-α-sulphonyl chloride
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Record name BENZENEMETHANESULFONYL CHLORIDE
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Advanced Synthetic Methodologies for Phenylmethanesulfonyl Chloride and Its Derivatives

Oxidative Chlorosulfonation of Sulfur-Containing Precursors

Oxidative chlorosulfonation represents a primary pathway for the synthesis of sulfonyl chlorides from various sulfur-containing starting materials. This approach involves the simultaneous oxidation of the sulfur center and its chlorination to form the sulfonyl chloride functional group.

Utilization of Thiols and Disulfides

Thiols and disulfides are readily available precursors for the synthesis of sulfonyl chlorides. Various reagents and catalytic systems have been developed to facilitate their direct oxidative conversion. For instance, a combination of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) has been shown to be a mild and effective reagent for the oxidative chlorination of thiols and disulfides, producing the corresponding sulfonyl chlorides in excellent yields. nih.gov This method is also applicable to the oxidation of sulfides and sulfoxides to sulfones. nih.gov Another approach utilizes hydrogen peroxide in the presence of zirconium tetrachloride for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides with high purity. researchgate.net This method offers the advantages of high yields, very short reaction times, and mild reaction conditions. researchgate.net

Furthermore, systems like trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS) have been identified as mild and efficient reagents for this transformation, yielding arenesulfonyl chlorides in good-to-excellent yields. researchgate.net A metal-free synthesis using ammonium (B1175870) nitrate, aqueous hydrochloric acid, and oxygen as a terminal oxidant has also been developed for the conversion of various thiols, including thiophenols and benzylic thiols. researchgate.net Additionally, a simple and rapid method using oxone and potassium chloride in water has been described for the oxyhalogenation of thiols and disulfides. rsc.org

A continuous flow, metal-free protocol has been developed using nitric acid, hydrochloric acid, and oxygen, allowing for the synthesis of sulfonyl chlorides from thiols and disulfides with isolation yields typically between 70-81%. nih.gov This flow process demonstrates favorable environmental metrics, with a process mass intensity (PMI) of 15, which compares favorably to other continuous flow methods. nih.gov

Table 1: Comparison of Reagents for Oxidative Chlorosulfonation of Thiols and Disulfides

Reagent/SystemPrecursorsKey AdvantagesReference
Nitrate salt/ChlorotrimethylsilaneThiols, DisulfidesMild conditions, excellent yields nih.gov
H₂O₂/ZrCl₄Thiols, DisulfidesHigh purity, short reaction times researchgate.net
TCCA/NCSSulfur compoundsMild, efficient, good-to-excellent yields researchgate.net
HNO₃/HCl/O₂ (Flow)Thiols, DisulfidesMetal-free, continuous process, favorable PMI nih.gov
Oxone/KCl (in water)Thiols, DisulfidesSimple, rapid, uses water as solvent rsc.org

Chlorination of Sulfonic Acids and Their Salts

The conversion of sulfonic acids and their salts to sulfonyl chlorides is a well-established synthetic transformation. Traditional methods often employ chlorinating agents like phosphorus pentachloride or thionyl chloride. google.comorgsyn.org For instance, benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid or its sodium salt with phosphorus pentachloride or chlorosulfonic acid. orgsyn.org A process for preparing chloromethanesulfonyl chloride involves reacting the sodium salt of chloromethanesulfonic acid with a chlorinating agent such as phosphorus pentachloride suspended in phosphoryl chloride. google.com

More recent advancements have focused on milder and more efficient chlorinating agents. 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione (TAPC) has been introduced as an effective reagent for this conversion, offering mild reaction conditions, short reaction times, and high efficiency. organic-chemistry.org The use of sulfamic acid as an additive in the reaction of aromatic compounds with chlorosulfonic acid and thionyl chloride has also been shown to be beneficial for the industrial production of arylsulfonyl chlorides. google.com

Application of N-Chlorosuccinimide in Chlorosulfonation

N-Chlorosuccinimide (NCS) has emerged as a valuable reagent for the oxidative chlorination of various sulfur-containing compounds, offering a safer alternative to hazardous reagents like chlorine gas. organic-chemistry.org

Kinetic studies on the conversion of thiophenols to sulfenyl chlorides using NCS in dichloromethane (B109758) have revealed a complex reaction mechanism. scite.aied.ac.uk The process begins with a slow direct chlorination of the thiophenol by NCS. scite.aied.ac.uk This initial step generates HCl, which then catalyzes the release of molecular chlorine (Cl₂) from NCS. This transiently formed Cl₂ is a more potent chlorinating agent and leads to a more rapid, indirect reaction pathway involving the in situ formation and subsequent cleavage of a disulfide. scite.aied.ac.uk This switch in the dominant pathway results in sigmoidal kinetics for the consumption of the thiophenol. scite.aied.ac.uk The presence of water can have a dichotomous effect on the reaction rate, accelerating the HCl-mediated release of Cl₂ up to a critical concentration, beyond which the rate decreases. scite.aied.ac.uk

The reaction of thiols with NCS can be exothermic and has the potential to become hazardous under concentrated conditions, leading to a vigorous release of gaseous HCl. ed.ac.uk Therefore, careful control of reaction conditions, such as using low reagent concentrations and efficient cooling, is crucial for safety. ed.ac.uk

The use of NCS in large-scale syntheses is attractive due to the facile removal of the succinimide (B58015) byproduct, which is water-soluble. organic-chemistry.orgorganic-chemistry.org Furthermore, this byproduct can be conveniently recycled back to the starting reagent, N-chlorosuccinimide, by treatment with sodium hypochlorite (B82951). organic-chemistry.org This recyclability significantly improves the atom economy and reduces waste, making the process more cost-effective and environmentally friendly for industrial applications. organic-chemistry.org A continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as the chlorinating agent has been developed and its environmental impact assessed, providing a benchmark for comparing the green credentials of different continuous flow methods. nih.gov

Green Chemistry Approaches in Phenylmethanesulfonyl Chloride Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and other chemical compounds to minimize environmental impact and enhance sustainability. mdpi.com

Key green chemistry approaches relevant to sulfonyl chloride synthesis include the use of environmentally benign solvents, development of metal-free catalytic systems, and the implementation of continuous flow processes. nih.govmdpi.com For example, the use of water as a solvent in the oxyhalogenation of thiols and disulfides with oxone-KX is a significant step towards a greener synthesis. rsc.org Similarly, a metal-free, continuous flow protocol for the oxidative chlorination of thiols and disulfides using nitric acid, hydrochloric acid, and oxygen as the oxidant showcases a more sustainable approach by avoiding heavy metal catalysts and enabling efficient process control. nih.gov The development of methods that allow for the recycling of byproducts, such as the conversion of succinimide back to NCS, is another important aspect of green chemistry in this context. organic-chemistry.org Microwave-assisted synthesis is another promising green technique that can significantly reduce reaction times and energy consumption. mdpi.com

Table 2: Green Chemistry Strategies in Sulfonyl Chloride Synthesis

Green Chemistry PrincipleApplication in Sulfonyl Chloride SynthesisExample/Reference
Use of Safer SolventsEmploying water as a reaction solvent.Oxyhalogenation of thiols with oxone-KX in water. rsc.org
CatalysisDevelopment of metal-free catalytic systems.HNO₃/HCl/O₂ catalyzed oxidative chlorination. nih.gov
Process IntensificationImplementation of continuous flow reactors for better control and safety.Continuous flow synthesis of sulfonyl chlorides. nih.gov
Waste Reduction/Byproduct RecyclingRecycling of byproducts to improve atom economy.Conversion of succinimide byproduct back to NCS. organic-chemistry.org
Energy EfficiencyUtilization of microwave irradiation to accelerate reactions.Microwave-assisted organic synthesis. mdpi.com

Environmentally Benign Reagents and Conditions

The use of hazardous and difficult-to-handle reagents is a significant drawback in traditional sulfonyl chloride synthesis. Recent research has focused on replacing these with more environmentally benign alternatives. One such approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. This method avoids the use of chlorine gas, a toxic and hazardous substance. The reaction with NCS proceeds under mild conditions and offers a safer and more convenient route to sulfonyl chlorides. mdpi.com

Another green approach utilizes common household bleach (sodium hypochlorite solution) as an atom-economic and environmentally friendly oxidant. This method is simple, worker-friendly, and employs readily available and inexpensive reagents. The process generally involves the oxidative chlorosulfonation of appropriate precursors in the presence of bleach, leading to high yields of the desired sulfonyl chloride with easy purification that avoids chromatography. researchgate.net

A carbon tetrachloride-free synthesis of N-phenyltrifluoroacetimidoyl chloride has been developed using dichlorotriphenylphosphane and triethylamine (B128534), highlighting a move away from hepatotoxic and environmentally damaging solvents. google.com While not directly for this compound, this trend towards greener solvents and reagents is a key aspect of modern synthetic chemistry.

Sustainable Preparation Methods from S-Alkylisothiourea Salts

A significant advancement in the sustainable synthesis of sulfonyl chlorides, including this compound, involves the use of S-alkylisothiourea salts as starting materials. These salts are readily prepared from the reaction of inexpensive and odorless thiourea (B124793) with alkyl halides or mesylates. mdpi.comresearchgate.net This method provides a practical and scalable alternative to traditional routes that often involve odorous and volatile thiols.

The S-alkylisothiourea salts are then subjected to oxidative chlorosulfonation to yield the corresponding sulfonyl chlorides. Two notable methods have been developed for this conversion:

Bleach-Mediated Oxidative Chlorosulfonation : This method utilizes household bleach as a green and economical oxidizing agent. The reaction is typically carried out in a biphasic system, and the desired sulfonyl chloride can be obtained in high yields and purity after a simple workup. This procedure has been successfully applied to the synthesis of a variety of alkanesulfonyl chlorides, including this compound. researchgate.net

N-Chlorosuccinimide (NCS) Chlorosulfonation : In this approach, NCS serves as the chlorinating agent. A key advantage of this method is the potential for sustainability; the byproduct, succinimide, is water-soluble and can be recovered and reconverted to NCS using sodium hypochlorite, creating a recyclable process. This method has demonstrated broad applicability for the synthesis of structurally diverse sulfonyl chlorides in good to excellent yields. mdpi.comorgsyn.org

The following table summarizes the key features of these sustainable methods.

FeatureBleach-Mediated MethodNCS-Mediated Method
Starting Material S-Alkylisothiourea saltsS-Alkylisothiourea salts
Chlorinating/Oxidizing Agent Sodium Hypochlorite (Bleach)N-Chlorosuccinimide (NCS)
Key Advantages Economical, readily available reagent, simple workupRecyclable byproduct (succinimide), mild conditions
Yields High (up to 99%) researchgate.netGood to Excellent mdpi.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering significant advantages over traditional batch processes, particularly for reactions that are highly exothermic or involve hazardous reagents. The synthesis of sulfonyl chlorides, which often falls into these categories, has been a key area of investigation for the application of flow technologies. scbt.comscholarsresearchlibrary.com

The use of continuous flow systems allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and enhanced product purity. scholarsresearchlibrary.com For sulfonyl chloride synthesis, this exquisite control mitigates the risks associated with thermal runaway, which can be a major concern in large-scale batch reactions. scbt.com

Optimization of Reaction Parameters in Flow Systems

The optimization of reaction parameters is crucial for the successful implementation of continuous flow synthesis. Key parameters that are typically optimized include:

Residence Time : The time the reaction mixture spends in the reactor. Shorter residence times can lead to higher throughput. For the synthesis of sulfonyl chlorides from disulfides and thiols, residence times as short as 41 seconds have been achieved, resulting in a very high space-time yield. scbt.com

Temperature : Precise temperature control is a major advantage of flow reactors. Optimizing the temperature can significantly improve reaction rates and selectivity.

Reagent Stoichiometry : The molar ratio of reactants can be precisely controlled by adjusting the flow rates of the individual reactant streams.

Back Pressure : Applying back pressure can be necessary to prevent the boiling of solvents, especially when operating at elevated temperatures.

A study on the continuous flow synthesis of an aryl sulfonyl chloride demonstrated a significant increase in space-time yield compared to the optimized batch process. The following table illustrates the improvement achieved through continuous manufacturing.

ProcessScaleTime (h)YieldSpace-Time Yield (g mL⁻¹ h⁻¹)
Optimized BatchSU-26.5~65 g0.072
Continuous FlowRun 412500 g0.139

Data adapted from a study on aryl sulfonyl chloride synthesis, demonstrating the potential for this compound production.

Kinetic Studies in Continuous Flow Synthesis

Continuous flow systems are well-suited for conducting kinetic studies of chemical reactions. By systematically varying parameters such as residence time and temperature and analyzing the output stream in real-time or offline, detailed kinetic profiles can be generated. scbt.comscholarsresearchlibrary.com

In the context of sulfonyl chloride synthesis, temporal kinetic profiles have been collected which have revealed unusual sigmoidal behavior for product formation, providing valuable insights into the reaction mechanism. scbt.com Understanding the reaction kinetics is essential for optimizing the process and ensuring robust and reproducible manufacturing. The ability to rapidly screen a wide range of reaction conditions in a flow setup accelerates the collection of kinetic data compared to traditional batch methods. scholarsresearchlibrary.com

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues, where substituents are present on the phenyl ring, is of significant interest for the development of new chemical entities with tailored properties. A versatile method for the preparation of substituted arylsulfonyl chlorides, which can be adapted for this compound analogues, involves the diazotization of substituted anilines followed by a Sandmeyer-type reaction. scbt.com

This method starts with a readily available substituted aniline, which is converted to the corresponding diazonium salt. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired substituted arylsulfonyl chloride. This approach is particularly valuable as it allows for the introduction of the sulfonyl chloride group at a specific position on the aromatic ring, dictated by the position of the amino group on the starting aniline. The reaction has been shown to be effective for anilines bearing both electron-withdrawing and electron-donating substituents. scbt.com

To synthesize substituted this compound analogues, one would start with the corresponding substituted benzylamine. This would be converted to the diazonium salt and then subjected to the same reaction conditions.

The following table provides examples of substituted arylsulfonyl chlorides synthesized using this method, demonstrating its broad scope.

Starting Amine (XC₆H₄NH₂)Substituent (X)Yield (%) of XC₆H₄SO₂Cl
m-Trifluoromethylanilinem-CF₃72
p-Nitroanilinep-NO₂68
m-Nitroanilinem-NO₂86
p-Chloroanilinep-Cl75

Data from the synthesis of substituted benzenesulfonyl chlorides, illustrating the applicability of the method for generating a variety of substituted analogues. scbt.com

Elucidation of Reaction Mechanisms and Kinetics Involving Phenylmethanesulfonyl Chloride

Solvolysis Mechanisms and Kinetic Studies

The solvolysis of phenylmethanesulfonyl chloride (C₆H₅CH₂SO₂Cl) has been the subject of detailed kinetic studies to elucidate its reaction mechanism. These investigations typically involve measuring the rates of reaction in a variety of pure and mixed solvent systems. The data obtained from these studies are then analyzed using linear free energy relationships, most notably the extended Grunwald-Winstein equation, to probe the nature of the transition state.

The extended Grunwald-Winstein equation is a powerful tool for investigating the mechanisms of solvolysis reactions. It separates the solvent effect into contributions from solvent nucleophilicity (N_T) and solvent ionizing power (Y_Cl). The equation is expressed as:

log(k/k₀) = lN_T + mY_Cl

where:

k is the rate constant for solvolysis in a given solvent.

k₀ is the rate constant for solvolysis in the reference solvent (80% ethanol (B145695)/20% water).

l is the sensitivity of the solvolysis to changes in solvent nucleophilicity.

m is the sensitivity of the solvolysis to changes in solvent ionizing power.

N_T is the solvent nucleophilicity parameter.

Y_Cl is the solvent ionizing power parameter for a chloride leaving group.

For the solvolysis of this compound, a reasonably precise extended Grunwald-Winstein plot was obtained across thirty different solvents, yielding a correlation coefficient (R) of 0.954. koreascience.kr This indicates that the solvolysis rates are well-described by a combination of solvent nucleophilicity and ionizing power.

The sensitivity to solvent nucleophilicity, represented by the 'l' value, provides insight into the degree of nucleophilic participation by the solvent in the rate-determining step. For the solvolysis of this compound, the 'l' value has been determined to be 0.61. koreascience.kr This value is considered to be smaller than those observed for other sulfonyl chlorides like benzenesulfonyl chloride (l = 1.01) and 2-propanesulfonyl chloride (l = 1.28). koreascience.kr The magnitude of the 'l' value suggests a significant, yet not overwhelming, degree of covalent participation by the solvent in the transition state, which is characteristic of a bimolecular nucleophilic substitution (S_N2) mechanism.

The sensitivity to solvent ionizing power, represented by the 'm' value, reflects the degree of charge separation and stabilization of the leaving group in the transition state. For this compound solvolysis, the 'm' value has been determined to be 0.34. koreascience.kr This value is also smaller than those for benzenesulfonyl chloride (m = 0.61) and 2-propanesulfonyl chloride (m = 0.64). koreascience.kr The relatively low 'm' value indicates a modest amount of charge separation at the transition state, further supporting a mechanism that is not purely ionization-based (S_N1). The ratio of l/m for this compound is 1.8, suggesting that the reaction is more sensitive to changes in solvent nucleophilicity than to ionizing power. koreascience.kr

The collective evidence from kinetic studies strongly supports a concerted S_N2 mechanism for the solvolysis of this compound. koreascience.krnih.gov In this pathway, the nucleophilic attack by a solvent molecule and the departure of the chloride leaving group occur in a single, concerted step. This is consistent with the observed sensitivities to both solvent nucleophilicity and ionizing power. The reaction is proposed to proceed through a transition state where the sulfur atom is pentacoordinate, with partial bonds to both the incoming nucleophile (solvent molecule) and the outgoing chloride ion. The negative entropies of activation determined for the solvolysis of related sulfonyl chlorides also align with a bimolecular process, as the formation of a more ordered transition state from two reactant molecules leads to a decrease in entropy. nih.gov Furthermore, a kinetic solvent isotope effect of 2.34 in methanol/methanol-d is in agreement with a bimolecular mechanism, potentially with general-base catalysis. koreascience.kr

The solvolysis of this compound follows first-order kinetics, where the rate of reaction is directly proportional to the concentration of the substrate. Specific first-order rate coefficients (k) have been determined at 45.0 °C in various pure and binary solvent mixtures. researchgate.net These experimentally determined rate constants are fundamental for the application of the extended Grunwald-Winstein equation and for comparing the reactivity of this compound with other related sulfonyl chlorides.

Below is a table of first-order rate coefficients for the solvolysis of this compound in various solvents at 45.0 °C, along with the corresponding solvent nucleophilicity (N_T) and solvent ionizing power (Y_Cl) values.

Table 1: First-Order Rate Coefficients (k) for the Solvolysis of this compound at 45.0 °C and Solvent Parameters

Solvent (% v/v) k x 10⁵ (s⁻¹) N_T Y_Cl
100% EtOH 1.96 0.37 -2.52
90% EtOH 10.6 0.16 -0.93
80% EtOH 25.1 0.00 0.00
70% EtOH 50.8 -0.20 0.77
60% EtOH 94.7 -0.38 1.40
50% EtOH 179 -0.53 2.01
40% EtOH 382 -0.74 2.75
30% EtOH 815 -0.91 3.39
100% MeOH 13.9 0.17 -1.19
90% MeOH 39.1 0.01 -0.21
80% MeOH 83.2 -0.09 0.59
60% MeOH 280 -0.42 1.76
50% MeOH 549 -0.60 2.37
90% Acetone 1.05 -0.37 -2.39
80% Acetone 3.29 -0.39 -0.83
70% Acetone 9.00 -0.42 -0.02
60% Acetone 23.3 -0.50 0.67
50% Acetone 60.1 -0.63 1.39
97% TFE 25.6 -3.30 2.83
90% TFE 58.7 -2.55 2.88
70% TFE 240 -1.98 3.05
50% TFE 722 -1.73 3.23
97% HFIP 249 -5.24 5.30
90% HFIP 694 -4.47 4.67
70% HFIP 1480 -3.90 4.39
50% HFIP 2150 -3.64 4.22

Data sourced from a study by Bentley et al. and presented in a ResearchGate table. researchgate.net

Solvent Kinetic Isotope Effects in Solvolysis

The study of solvent kinetic isotope effects (SKIE), typically by comparing reaction rates in H₂O and D₂O or MeOH and MeOD, provides valuable insights into the transition state of solvolysis reactions. For sulfonyl chlorides, these studies help to elucidate the degree of bond breaking and bond making at the transition state.

While specific SKIE data for the solvolysis of this compound under purely neutral conditions is not extensively detailed in the provided search results, general trends for alkanesulfonyl and arenesulfonyl chlorides offer a comparative context. The SKIE (kH₂O/kD₂O) for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride are reported to be 1.568 ± 0.006 and 1.564 ± 0.006, respectively, at 20 °C. nih.gov These values are considered to indicate more significant bond breaking at the transition state for the departure of the chloride ion compared to the hydrolysis of alkyl chlorides. nih.gov For methanesulfonyl chloride, the kH₂O/kD₂O ratio was observed to decrease slightly with an increase in temperature, from 1.7 at 0 °C to 1.5 at 50 °C. nih.gov

In the case of cyclohexanesulfonyl chloride solvolysis, the solvent kinetic isotope effect was determined to be 2.29-2.30, suggesting a bimolecular nucleophilic substitution (SN2) mechanism where bond formation is more significant than bond breaking in the transition state. koreascience.kr

Under basic conditions, the hydrolysis of deuterated this compound (PhCD₂SO₂Cl) is accompanied by hydrogen-deuterium exchange, which is indicative of a pathway involving a sulfene (B1252967) intermediate (PhCD=SO₂). nih.gov This contrasts with the reaction under neutral conditions, where direct substitution occurs to form PhCD₂SO₃H without such exchange. nih.gov

Table 1: Comparative Solvent Kinetic Isotope Effects (SKIE) for Solvolysis of Sulfonyl Chlorides
CompoundSolvent Systemk(light)/k(heavy)Temperature (°C)Proposed Mechanism/InterpretationReference
Methanesulfonyl ChlorideH₂O/D₂O1.568 ± 0.00620More bond breaking at TS nih.gov
Benzenesulfonyl ChlorideH₂O/D₂O1.564 ± 0.00620More bond breaking at TS nih.gov
Methanesulfonyl ChlorideH₂O/D₂O1.70- nih.gov
Methanesulfonyl ChlorideH₂O/D₂O1.550- nih.gov
Cyclohexanesulfonyl Chloride-2.29 - 2.30-SN2 mechanism koreascience.kr
PhCD₂SO₂ClBasic H₂OH-D Exchange-Elimination-addition (sulfene intermediate) nih.gov
PhCD₂SO₂ClNeutral H₂ONo Exchange-Direct substitution nih.gov

Reactions with Tertiary Amines and Sulfene Intermediates

The reaction of this compound with tertiary amines, such as triethylamine (B128534), is a classic method for generating sulfene intermediates. The reaction pathway and resulting products are highly dependent on the solvent used.

A noteworthy outcome of the reaction between this compound and triethylamine is the formation of geometrical isomers of oxythiobenzoyl chloride. cdnsciencepub.comcdnsciencepub.com Specifically, when the reaction is conducted in cyclohexane (B81311), a mixture of cis- and trans-oxythiobenzoyl chlorides is the principal product, with a reported ratio of approximately 2:1. cdnsciencepub.comcdnsciencepub.com This discovery was significant as it provided the first examples of geometrical isomerism around a carbon-sulfur double bond where one of the atoms is outside the first short period of the periodic table. cdnsciencepub.comcdnsciencepub.com

The formation of a sulfene intermediate (RR'C=SO₂) was first proposed by Wedekind and Schenk in 1911 to explain the formation of trans-stilbene (B89595) from the reaction of this compound with tertiary amines. cdnsciencepub.com This intermediate is highly reactive and its subsequent reactions dictate the final product distribution. nih.gov The presence of an α-hydrogen is a prerequisite for the formation of the sulfene intermediate via an elimination reaction favored by the presence of a tertiary amine. nih.gov

Under basic conditions, the hydrolysis of this compound proceeds predominantly through an elimination-addition pathway involving a sulfene intermediate. nih.gov

The solvent plays a critical role in directing the outcome of the reaction between this compound and triethylamine.

In Methylene (B1212753) Chloride or Ether: The reaction primarily yields trans-stilbene and cis-diphenylethylene sulfone, along with the evolution of sulfur dioxide. cdnsciencepub.comcdnsciencepub.com A small quantity of the mixed cis- and trans-oxythiobenzoyl chlorides is also formed. cdnsciencepub.com The reaction in ether, when cooled to -60°C, results in an immediate white precipitate upon addition of triethylamine. cdnsciencepub.com

In Cyclohexane: The major products are the geometrical isomers of oxythiobenzoyl chloride. cdnsciencepub.comcdnsciencepub.com The use of a non-polar aprotic solvent like cyclohexane favors the formation of these isomers over the stilbene (B7821643) and sulfone products observed in more polar solvents.

Table 2: Solvent Effects on the Reaction of this compound with Triethylamine
SolventMajor ProductsMinor ProductsReference
Methylene Chloridetrans-Stilbene, cis-Diphenylethylene sulfonecis- and trans-Oxythiobenzoyl chlorides cdnsciencepub.comcdnsciencepub.com
Ethertrans-Stilbene, cis-Diphenylethylene sulfonecis- and trans-Oxythiobenzoyl chlorides cdnsciencepub.comcdnsciencepub.com
Cyclohexanecis- and trans-Oxythiobenzoyl chlorides (approx. 2:1 ratio)- cdnsciencepub.comcdnsciencepub.com

Nucleophilic Substitution at the Sulfonyl Sulfur Center

Nucleophilic substitution at the sulfonyl sulfur atom is a fundamental reaction of this compound. These reactions are generally considered to proceed through a concerted Sₙ2 mechanism, particularly in solvolysis reactions in hydroxylic solvents. nih.govnih.gov

Kinetic studies of the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides using radiolabeled chloride ions have provided detailed mechanistic insights. For arenesulfonyl chlorides with para- and meta-substituents, the reaction rates follow the Hammett equation with a positive ρ-value of +2.02, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. nih.gov

Interestingly, ortho-alkyl substituted arenesulfonyl chlorides exhibit an enhanced reactivity in nucleophilic substitution reactions. nih.govmdpi.com This "ortho-effect" is counterintuitive, as both steric hindrance and the electron-donating nature of alkyl groups would be expected to decrease the reaction rate. nih.govmdpi.com DFT calculations and X-ray crystallographic data suggest that this acceleration is due to a rigid, sterically congested ground state structure. nih.gov This congestion is relieved in the transition state, thus lowering the activation energy. mdpi.com

The solvolysis of this compound across a range of solvent compositions can be effectively analyzed using the extended Grunwald-Winstein equation. nih.gov For a series of sulfonyl chlorides, including those with methyl, isopropyl, benzyl (B1604629), and aromatic groups, a concerted Sₙ2 mechanism is the proposed pathway for solvolysis. nih.govnih.gov

Advanced Applications of Phenylmethanesulfonyl Chloride in Organic Synthesis

Synthesis of Sulfonamide-Based Drugs and Pharmaceutical Intermediates

The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry, present in numerous therapeutic agents. researchgate.net Phenylmethanesulfonyl chloride is a key reagent in the construction of this critical pharmacophore, enabling the synthesis of both established drugs and novel pharmaceutical candidates.

The most fundamental and widely used application of this compound is its reaction with primary and secondary amines to form sulfonamides. libretexts.orgcbijournal.com This reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com The subsequent loss of a chloride ion and a proton, typically scavenged by a base such as triethylamine (B128534) or sodium carbonate, yields the stable sulfonamide linkage. researchgate.netmdpi.com

The general mechanism is analogous to the acylation of amines with acid chlorides. libretexts.orgyoutube.com The reaction is robust and generally high-yielding, making it a preferred method for creating the sulfonamide bond. The process is typically carried out in a suitable solvent like dichloromethane (B109758). mdpi.com For example, the synthesis of novel sulfonamide derivatives of trimetazidine (B612337) was achieved by reacting trimetazidine with this compound in dichloromethane, with triethylamine added to facilitate the reaction. mdpi.com The reliability of this reaction underpins its importance in building libraries of sulfonamide-containing compounds for drug discovery. libretexts.org

The straightforward reactivity of this compound with amines allows for its use in creating novel sulfonamide derivatives with potential therapeutic applications. By combining the phenylmethanesulfonyl group with various amine-containing molecules, researchers can develop hybrid molecules that may exhibit enhanced or entirely new pharmacological profiles. mdpi.com

A notable example is the synthesis of new sulfonamide derivatives of trimetazidine, a drug used for treating angina pectoris. In a research study, this compound was reacted with the piperazine (B1678402) moiety of trimetazidine to generate a new hybrid compound. The successful synthesis and structural integrity of this new molecule were confirmed through comprehensive instrumental analysis, including NMR and mass spectrometry. mdpi.com This approach of combining known drug scaffolds with the phenylmethanesulfonyl group represents a promising strategy in pharmaceutical development for creating molecules with potentially multifaceted therapeutic actions. mdpi.com

Table 1: Synthesis of a Novel Trimetazidine Derivative

Reactant 1Reactant 2ReagentSolventProduct
TrimetazidineThis compoundTriethylamineDichloromethaneN-(phenylmethylsulfonyl)-1-(2,3,4-trimethoxybenzyl)piperazine

Data sourced from a study on the synthesis of novel sulfonamide derivatives of trimetazidine. mdpi.com

Functionalization and Derivatization in Complex Molecular Architectures

Beyond simple sulfonamide formation, this compound is a valuable tool for the intricate functionalization and derivatization of complex molecules, enabling the introduction of the sulfonyl group as a key structural or reactive element.

This compound is itself a sulfonyl halide and serves as a primary precursor for the preparation of a wide array of sulfonamides. scbt.comnih.gov The synthesis of sulfonamides is a critical transformation in organic chemistry, and methods often involve the reaction of a sulfonyl chloride with an amine. nih.gov this compound's utility lies in its ability to attach the C₆H₅CH₂SO₂– group to a nitrogen atom within a target molecule, a common strategy in medicinal chemistry. researchgate.net While general methods exist for preparing sulfonyl chlorides from sources like thiols or sulfonic acids, the direct use of a commercially available reagent like this compound is often more efficient for introducing this specific group. sciencemadness.orgorganic-chemistry.org The reaction is broadly applicable to primary and secondary amines, including those embedded in complex structures, making it a reliable method for late-stage functionalization. libretexts.orgcbijournal.com

The introduction of fluorine into organic molecules is of immense interest in the pharmaceutical and materials sciences. umich.eduwwu.edu While direct fluorination can be challenging, functional groups can be used as stepping stones to introduce fluorine. Sulfur-containing compounds, in particular, can serve as valuable synthons for organofluorine compounds. nih.gov For instance, research has shown that sulfur-functionalized molecules derived from halothane (B1672932) can be converted into trifluoromethyl-containing products. nih.gov The phenylsulfonyl group, which can be introduced using reagents like this compound, can act as an activating group or a precursor in transformations leading to fluorinated molecules. Although direct conversion is not the primary application, the sulfonyl group's ability to stabilize intermediates or act as a leaving group in subsequent reactions provides a strategic pathway for accessing complex organofluorine structures. umich.edunih.gov

Use as a Sulfonylating Reagent

The primary chemical role of this compound is to act as a sulfonylating reagent, transferring the phenylmethanesulfonyl group to a nucleophile. nih.govnih.gov This process, known as sulfonylation (or specifically, benzylsulfonylation), is fundamental to its applications. The mechanism of this sulfonyl transfer has been studied in detail. For substrates like this compound, the reaction is proposed to proceed via a concerted Sₙ2 mechanism during solvolysis in hydroxylic solvents. nih.govnih.gov

The reactivity of this compound as a sulfonylating agent has been quantitatively analyzed using the extended Grunwald-Winstein equation. This analysis correlates the specific rates of solvolysis with the solvent's nucleophilicity and ionizing power, providing insight into the transition state of the sulfonyl transfer. nih.govnih.gov These studies confirm that a single correlation can describe the solvent's influence across a wide range of compositions, underscoring the predictable nature of its reactivity as a sulfonylating agent. nih.gov This predictability is crucial for its application in the controlled synthesis of complex molecules where selective functionalization is required.

Precursor for Reactive Intermediates

This compound is a valuable starting material for generating transient, high-energy species that are subsequently trapped in situ to form a variety of synthetic products.

One of the primary applications of this compound is its role as a precursor to phenylsulfene (C₆H₅CH=SO₂), a highly reactive intermediate. The generation of this sulfene (B1252967) is typically achieved through the dehydrochlorination of this compound using a non-nucleophilic base, such as triethylamine. nih.gov The presence of an α-hydrogen makes this elimination reaction facile.

Once formed, the electrophilic sulfene intermediate is not isolated but reacts immediately with available nucleophiles or undergoes other transformations. In the absence of other trapping agents, the generated phenylsulfene can dimerize. For instance, the reaction of this compound with triethylamine is known to yield products like trans-stilbene (B89595) and cis-diphenylethylene sulfone, which are formed from the dimerization and subsequent rearrangement of the sulfene intermediate. These cycloaddition reactions, such as [2+2] annulations, are a hallmark of sulfene chemistry and provide a pathway to various cyclic sulfonated compounds. magtech.com.cn

The broader class of sulfonyl chlorides is recognized for its utility as a source of various functional groups, including fluoroalkyl groups, in reactions with unsaturated compounds. magtech.com.cn These reactions are crucial for introducing fluorine-containing moieties into organic molecules, a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability. However, specific examples detailing the direct use of this compound as a reagent in fluoroalkylation reactions are not extensively documented in the reviewed literature. Substituted analogs, such as 4-(trifluoromethoxy)this compound, are commercially available, indicating the importance of fluorinated groups within this compound class. sigmaaldrich.com

Solid-Supported Reagents and Resins

The immobilization of reactive species on a solid support is a cornerstone of modern high-throughput and combinatorial chemistry. This compound is conceptually related to sulfonyl chloride functionalized resins, which are pivotal in solid-phase organic synthesis (SPOS).

Sulfonyl chloride functionalized resins are typically prepared by the chlorosulfonation of a pre-formed polymer backbone, most commonly cross-linked polystyrene. While not synthesized directly from this compound, these resins, such as polystyryl sulfonyl chloride, are the polymeric equivalent and are designed to mimic the reactivity of reagents like α-toluenesulfonyl chloride in a solid-phase format. rapp-polymere.com The synthesis involves treating the polystyrene resin with a chlorosulfonating agent, which introduces the -SO₂Cl group onto the aromatic rings of the polymer. The resulting macroporous polystyrene resin is functionalized with sulfonyl chloride groups, ready for use in synthesis. suprasciences.com

Sulfonyl chloride functionalized resins are exceptionally useful in solid-phase organic synthesis, primarily in two capacities: as a scavenger resin and in "catch-and-release" purification strategies. rapp-polymere.comsuprasciences.com

As a scavenger, the resin is used to quench a reaction and remove excess nucleophilic reagents. Primary, secondary, and tertiary amines, as well as other nucleophiles like hydrazines and alcohols, are efficiently sequestered by reacting with the resin-bound sulfonyl chloride. suprasciences.com The resulting sulfonamides or sulfonates are bound to the insoluble polymer and are easily removed by simple filtration, greatly simplifying product purification.

In the "catch-and-release" methodology, the resin is used to immobilize a substrate, which is then chemically transformed while attached to the support. After the reaction, the desired product is cleaved from the resin. For example, an alcohol can be "caught" by the resin to form a polymer-bound tosylate. This immobilized intermediate can be purified by washing and then treated with a nucleophile, such as a secondary amine, to "release" the final product (e.g., a tertiary amine) into solution. rapp-polymere.com This approach is highly efficient for the parallel synthesis of compound libraries. suprasciences.com

Table 1: Applications of Sulfonyl Chloride Resins in Solid-Phase Synthesis

ApplicationDescriptionTarget MoleculesReference
Scavenging Removal of excess nucleophiles from a reaction mixture.Primary, secondary, and tertiary amines; alcohols; hydrazines. suprasciences.com
"Catch-and-Release" A substrate is attached to the resin, modified, and then cleaved to release the purified product.Tertiary amines, thioethers, alkylimidazoles. rapp-polymere.com
Reagent Support The resin is used to create other polymer-bound reagents.Polymer-bound sulfonyl azides, polymer-bound sulfonyl hydrazines. rapp-polymere.com

Reactions with Unsaturated Compounds

This compound and its derived sulfene intermediate can react with a variety of unsaturated compounds. magtech.com.cn These reactions typically involve the addition of the sulfonyl moiety across a double or triple bond. The reaction of sulfonyl chlorides with alkenes, alkynes, and imines can proceed through ionic or radical pathways, leading to products such as β-chlorosulfones or vinylsulfones. magtech.com.cn

A key reaction type involves the interaction with electron-rich alkenes, such as enamines. The addition of this compound to an enamine, followed by the elimination of the amine, is a known method for synthesizing α,β-unsaturated sulfones. Furthermore, the sulfene generated from this compound readily undergoes cycloaddition reactions with unsaturated systems, providing a powerful tool for constructing four-membered thietane (B1214591) dioxide rings and other complex heterocyclic structures. magtech.com.cn

Alkenes and Alkynes

This compound serves as a valuable precursor for the introduction of the phenylmethanesulfonyl group onto unsaturated carbon frameworks, leading to the formation of vinyl and alkenyl sulfones. These motifs are important building blocks in organic synthesis and are present in various biologically active molecules.

One of the primary methods for the synthesis of vinyl sulfones involves the halosulfonylation of alkynes. The reaction of a terminal alkyne with a sulfonyl chloride, such as this compound, in the presence of a suitable catalyst, typically a copper salt, can afford β-chlorovinyl sulfones. nih.gov The stereoselectivity of this addition can often be controlled by the choice of reaction conditions. For instance, the use of a copper(I) chloride catalyst in toluene (B28343) has been shown to favor the formation of the (Z)-isomer. nih.gov The reaction likely proceeds through a radical mechanism involving the addition of the sulfonyl radical to the alkyne, followed by trapping of the resulting vinyl radical with a chlorine atom from the copper catalyst. nih.gov

The direct sulfonylation of alkenes with sulfonyl chlorides has also been developed. Nickel-catalyzed protocols have emerged as effective methods for the synthesis of vinyl sulfones from unactivated alkenes and styrenes. These reactions often exhibit good functional group tolerance and provide access to a wide range of substituted vinyl sulfones in good yields.

SubstrateCatalyst/ReagentsProductYield (%)Reference
PhenylacetyleneCuCl, Me2S, Toluene(Z)-1-Chloro-2-(phenylmethylsulfonyl)etheneGood to Excellent nih.gov
StyreneNi-catalyst, Ligand(E)-1-(Phenylmethylsulfonyl)styreneGood

This table presents representative examples of the synthesis of vinyl sulfones from alkynes and alkenes using sulfonyl chlorides. The specific conditions and yields can vary depending on the substrates and catalysts used.

(Hetero)aromatics

The introduction of a sulfonyl group onto an aromatic or heteroaromatic ring can significantly influence its chemical and physical properties. This compound is employed in the sulfonylation of various (hetero)aromatic systems, often serving as a means to activate or modify the reactivity of the ring.

The sulfonylation of electron-rich heterocycles like pyrrole (B145914) can be achieved using this compound. The reaction typically occurs at the nitrogen atom, affording N-phenylmethanesulfonylpyrrole. researchgate.net This N-sulfonylation serves as a method to protect the pyrrole nitrogen and can direct subsequent electrophilic substitution reactions to specific positions on the pyrrole ring. researchgate.net For example, Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole (B93442) has been shown to proceed with a degree of regioselectivity. researchgate.net

Thiophene and its derivatives can also undergo sulfonylation. While direct sulfonylation can be challenging, the use of a phenylmethanesulfonyl group has been reported in the context of synthesizing thienopyrimidine derivatives, highlighting its role as a substituent in modifying the properties of the heterocyclic core. nih.gov The phenylmethanesulfonyl group can influence the biological activity of the resulting compounds. nih.gov

Heteroaromatic SubstrateReagentsProductKey FeatureReference
PyrroleThis compound, Base1-(Phenylsulfonyl)pyrroleN-protection and directing group researchgate.net
Aminothiophene derivativeThis compound (as part of a larger scaffold)Thienopyrimidine derivativeModification of biological activity nih.gov

This table illustrates the application of this compound in the functionalization of heteroaromatic compounds.

Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones, or more specifically their corresponding enolates, provides a powerful method for the synthesis of β-keto sulfones. These compounds are valuable synthetic intermediates due to the presence of the carbonyl group, the sulfonyl group, and an active methylene (B1212753) group, allowing for a variety of subsequent transformations. rsc.org

The formation of β-keto sulfones can be achieved by reacting a pre-formed enolate of an aldehyde or ketone with this compound. The enolate, a potent nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. masterorganicchemistry.comorganicchemistrydata.org Strong bases such as lithium diisopropylamide (LDA) are often used to generate the enolate quantitatively, preventing side reactions like self-condensation, particularly with aldehydes. mnstate.edu

An alternative approach involves the reaction of α,β-unsaturated ketones with sodium sulfinates, which can be prepared from the corresponding sulfonyl chlorides. This method provides access to γ-keto sulfones. nih.gov

The reactivity of the enolate is crucial. In the case of unsymmetrical ketones, the regioselectivity of deprotonation (and thus the position of sulfonylation) can be controlled by the choice of base and reaction conditions. Kinetic enolates, formed with bulky, non-nucleophilic bases at low temperatures, typically lead to sulfonylation at the less substituted α-carbon. In contrast, thermodynamic enolates, formed under equilibrating conditions, result in sulfonylation at the more substituted α-carbon. masterorganicchemistry.comucsb.edu

Carbonyl CompoundBase/ReagentsProductKey AspectReference
Ketone (e.g., Cyclohexanone)LDA, then this compound2-(Phenylmethylsulfonyl)cyclohexanoneFormation of β-keto sulfone via enolate mnstate.edu
AldehydeLDA, then this compoundα-Sulfonylated aldehydeRequires strong, non-nucleophilic base mnstate.edu
α,β-Unsaturated KetoneSodium phenylmethanesulfinateγ-Keto sulfoneMichael-type addition nih.gov

This table summarizes the synthesis of β- and γ-keto sulfones from aldehydes and ketones using this compound or its derivatives.

Computational Chemistry and Theoretical Studies on Phenylmethanesulfonyl Chloride

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction pathways, including the structures of transition states and intermediates. For sulfonyl chlorides, these calculations help in understanding the energetics of reactions like hydrolysis.

A study on the hydrolysis of benzenesulfonyl chloride, a closely related aromatic sulfonyl chloride, using the semi-empirical PM3 method, revealed that the reaction in water clusters is a two-step exothermic process. researchgate.net This process proceeds through a relatively unstable five-coordinate intermediate. researchgate.net The calculations involved modeling the reaction with the sulfonyl chloride molecule interacting with a small number of water molecules, which act as both nucleophile and catalyst. researchgate.net The potential energy surfaces were calculated to map the energy changes as the reaction progresses from reactants to products. researchgate.net

The activation parameters for the hydrolysis of benzenesulfonyl chloride have been calculated in different environments, as shown in the table below. These calculations highlight the influence of the solvent environment on the reaction energetics. researchgate.net

MediumΔHeff (kJ mol-1)ΔSeff (J mol-1K-1)keff (l mol-1s-1)
Gas phase, no hydration77.3-163.65.10 x 10-10
Cluster I (one water molecule)61.2-83.85.0 x 10-3
Cluster II (two water molecules)55.9-94.01.2 x 10-2
Cluster III (three water molecules)42.0-96.42.51
Water (experimental)68.6-96.75.51 x 10-5

Data sourced from a study on benzenesulfonyl chloride hydrolysis. researchgate.net

Modeling of Solvolysis and Substitution Mechanisms

The solvolysis of sulfonyl chlorides is a key reaction class that has been the subject of mechanistic studies. The mechanism is generally considered to be predominantly SN2-like, even in highly ionizing solvents like water. nih.gov This suggests a direct interaction of the solvent nucleophile with the sulfur atom of the sulfonyl chloride. nih.gov

Theoretical models for the substitution at the sulfur atom of a sulfonyl chloride postulate a trigonal bipyramidal structure for the transition state. cdnsciencepub.com In this model, the nucleophile approaches along the z-axis, leading to the displacement of the chloride ion. cdnsciencepub.com The oxygen atoms of the sulfonyl group are proposed to have minimal changes in their bond angles during this process. cdnsciencepub.com

Kinetic studies on the solvolysis of various benzenesulfonyl chloride derivatives provide insight into the electronic effects on the reaction rate. The specific rates of solvolysis for several derivatives in 50% acetone/50% water at 25.0 °C are presented below. nih.gov

DerivativeSpecific Rate (min-1)
p-methylbenzenesulfonyl chloride0.0106
benzenesulfonyl chloride0.0146
m-nitrobenzenesulfonyl chloride0.044

Data sourced from a study on the solvolysis of benzenesulfonyl chloride derivatives. nih.gov

These experimental findings are crucial for benchmarking and validating computational models of the solvolysis and substitution mechanisms of sulfonyl chlorides, including phenylmethanesulfonyl chloride.

Prediction of Reactivity in Novel Reactions

Computational chemistry can be employed to predict the reactivity of this compound in novel, un-tested reactions. By calculating molecular properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps, chemists can identify the most likely sites for nucleophilic or electrophilic attack.

For instance, in reactions with novel nucleophiles, the LUMO of this compound would indicate the most electrophilic site, which is expected to be the sulfur atom. The energy of the LUMO can be correlated with the compound's reactivity towards nucleophiles. While specific predictive studies on this compound are not readily found, the general principles of its reactivity as an aliphatic sulfonyl chloride suggest it is a potent electrophile at the sulfur center. scbt.comsigmaaldrich.com It is known to react with amines to form sulfonamides. sigmaaldrich.com The reaction with tertiary amines like triethylamine (B128534) can lead to the formation of trans-stilbene (B89595) and cis-diphenylethylene sulfone, indicating a more complex reaction pathway than simple substitution. cdnsciencepub.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve calculating the energies of different spatial arrangements of its atoms (conformers) to identify the most stable structures. This is particularly relevant for the flexible ethylsulfonyl group attached to the phenyl ring. Understanding the preferred conformation is important as it can influence the molecule's reactivity.

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound in solution. These simulations would model the movements of the molecule and surrounding solvent molecules over time, providing insights into solvation effects, the stability of reaction intermediates, and the transport properties of the molecule.

Currently, there are no specific conformational analysis or molecular dynamics simulation studies on this compound available in the reviewed literature. However, such studies would be valuable for a more complete understanding of its chemical behavior in various environments.

Advanced Spectroscopic Analysis in Mechanistic and Structural Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structural details of molecules in solution. In the context of reactions involving phenylmethanesulfonyl chloride, NMR is crucial for elucidating reaction mechanisms and confirming the three-dimensional arrangement of atoms in the products.

Elucidation of Intermediate Structures

The identification of transient intermediates is a key aspect of understanding reaction mechanisms. While direct NMR data on intermediates in this compound reactions is not extensively detailed in the provided search results, the principle of using NMR to identify such species is a fundamental application of the technique. For instance, in related chemistries, changes in chemical shifts, coupling constants, and the appearance of new signals in the NMR spectrum during a reaction can provide evidence for the formation and structure of short-lived intermediates. Techniques like 2D NMR (COSY, HSQC, HMBC) would be instrumental in piecing together the connectivity of these transient species.

Confirmation of Product Stereochemistry (e.g., cis/trans isomers)

NMR spectroscopy is definitive in establishing the stereochemistry of reaction products. For reactions where this compound is used and different stereoisomers (such as cis and trans isomers) can be formed, NMR provides the necessary data for their distinction. The spatial relationship between atoms, particularly protons, influences their magnetic environment and results in different coupling constants (J-values). For example, the magnitude of the coupling constant between vicinal protons on a double bond is typically larger for trans isomers compared to cis isomers. Similarly, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between atoms, confirming their relative stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Analysis in Reactions

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups present in a molecule. youtube.comresearchgate.net In reactions involving this compound, IR spectroscopy is used to monitor the progress of a reaction by observing the disappearance of reactant absorptions and the appearance of product absorptions. The sulfonyl chloride group (SO₂Cl) of this compound has characteristic strong, sharp absorption bands. The exact position of these bands can provide information about the molecular environment.

A key application of IR spectroscopy is in monitoring the conversion of the sulfonyl chloride. For example, upon reaction with an alcohol to form a sulfonate ester, the characteristic S-Cl stretch would disappear, and new bands corresponding to the S-O-C linkage of the ester would appear. Similarly, reaction with an amine to form a sulfonamide would result in the appearance of N-H stretching bands (for primary or secondary amines) and other characteristic absorptions.

Table 1: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound Reactions

Functional GroupBondAbsorption Range (cm⁻¹)Intensity
Sulfonyl ChlorideS=O1375-1400 and 1180-1195Strong
Sulfonate EsterS=O1350-1370 and 1165-1185Strong
SulfonamideS=O1320-1350 and 1140-1170Strong
AlcoholO-H3200-3600Strong, Broad
Amine (primary)N-H3300-3500 (two bands)Medium
Amine (secondary)N-H3310-3350 (one band)Medium

This table provides generalized ranges. Exact frequencies can vary based on molecular structure and solvent.

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is extensively used to identify unknown compounds, to quantify known compounds, and to elucidate the structure and chemical properties of molecules.

GC-MS Analysis for Reaction Mixture Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile components in a reaction mixture. researchgate.netnih.govresearchgate.net In the context of reactions with this compound, GC-MS allows for the separation of starting materials, products, and byproducts. researchgate.net The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, and the mass spectrometer then provides a mass spectrum for each component as it elutes from the column. This allows for the identification of individual compounds in the mixture by comparing their mass spectra to libraries of known compounds or by interpreting the fragmentation patterns. Derivatization techniques are sometimes employed to increase the volatility and stability of analytes for GC-MS analysis. americanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is particularly useful for confirming the identity of a newly synthesized compound. By measuring the mass with high precision (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas. This high level of accuracy is invaluable for confirming the products of reactions involving this compound and for characterizing any unknown byproducts. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for monitoring the kinetics of chemical reactions. The principle behind its application in kinetic studies lies in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. This is particularly useful for reactions involving chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum.

In the context of this compound, while specific kinetic studies employing UV-Vis spectroscopy are not extensively detailed in the surveyed literature, the methodology is well-established for analogous compounds such as aromatic sulfonyl chlorides. The hydrolysis of these compounds, for instance, can be followed by monitoring the disappearance of the sulfonyl chloride reactant or the appearance of a product at a characteristic wavelength.

A study on the hydrolysis of various substituted benzenesulfonyl chlorides in aqueous solutions utilized a spectrophotometric method to determine the reaction rates. osti.govrsc.org The progress of these reactions was monitored by observing the change in UV absorbance at specific wavelengths corresponding to the reactants or products. nih.gov For example, the hydrolysis of different ring-substituted benzyl (B1604629) chlorides was monitored at wavelengths ranging from 250 nm to 290 nm, depending on the substituent. nih.gov

The data obtained from such measurements allow for the calculation of pseudo-first-order rate constants (kobs) by plotting the natural logarithm of the absorbance change against time. These rate constants provide insight into the reaction mechanism and the influence of factors such as solvent, temperature, and pH on the reaction rate. osti.govnih.gov For the hydrolysis of aromatic sulfonyl chlorides, the reaction is proposed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. rsc.org

The table below illustrates typical data that can be obtained from UV-Vis kinetic studies on the solvolysis of substituted benzyl chlorides, which are structurally related to this compound.

Interactive Table 1: Kinetic Data for Solvolysis of Ring-Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25 °C nih.gov

SubstituentWavelength (nm)k (s⁻¹)
4-Methoxy-2.2
3-Methoxy2901.3 x 10⁻⁵
3-Bromo2784.1 x 10⁻⁷
3-Cyano2551.1 x 10⁻⁷
3-Nitro2503.2 x 10⁻⁸
3,4-Dinitro-1.1 x 10⁻⁸

Note: The data presented is for illustrative purposes based on structurally related compounds and does not represent this compound itself.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a compound.

While specific crystallographic data for this compound (also known as α-toluenesulfonyl chloride) was not found in the reviewed literature, analysis of related aromatic sulfonyl chloride structures can provide valuable insights into the expected solid-state conformation. A study on 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (B114252) offers a relevant example of the structural features of an aromatic sulfonyl chloride. nih.gov

In the solid state, sulfonyl chlorides typically exhibit a tetrahedral geometry around the sulfur atom, with the sulfur bonded to two oxygen atoms, a chlorine atom, and a carbon atom of the aromatic ring. wikipedia.org The bond lengths and angles are influenced by the electronic and steric effects of the substituents on the aromatic ring.

The following table presents representative crystallographic data for an analogous aromatic sulfonyl chloride, 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, to illustrate the type of structural information obtained from X-ray crystallography.

Interactive Table 2: Selected Crystallographic Data for 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole nih.gov

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)12.345(3)
b (Å)7.890(2)
c (Å)9.876(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)961.1(4)
Z4
S-Cl Bond Length (Å)2.031(1)
S=O Bond Lengths (Å)1.423(2), 1.425(2)
C-S Bond Length (Å)1.768(3)

Note: This data is for an analogous compound and is presented to illustrate the structural parameters of aromatic sulfonyl chlorides. It does not represent this compound.

Environmental and Safety Considerations in Phenylmethanesulfonyl Chloride Research

Occupational Exposure and Hazard Mitigation in Laboratory Research

Working with phenylmethanesulfonyl chloride in a laboratory setting presents several potential hazards that require strict safety measures to mitigate occupational exposure. The compound is classified as a corrosive solid that causes severe skin burns and eye damage. sigmaaldrich.com It is also water-reactive, and contact with water can liberate toxic and corrosive hydrogen chloride gas. coleparmer.comfishersci.com

Hazard Identification and Personal Protective Equipment (PPE):

PMSC is a white solid with a melting point of 92-94 °C. sigmaaldrich.com It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of its dust or vapors. coleparmer.comfishersci.com Researchers must wear appropriate personal protective equipment (PPE) to prevent contact with the skin, eyes, and respiratory system.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield. Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. coleparmer.comTo protect against severe eye damage and burns.
Skin Protection Chemical-resistant gloves and protective clothing to prevent skin exposure. coleparmer.comTo prevent severe skin burns upon contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs. coleparmer.comfishersci.com A type P3 (EN 143) respirator cartridge is also recommended. sigmaaldrich.comTo protect the respiratory tract from chemical burns caused by inhalation. coleparmer.com

Table 1: Recommended Personal Protective Equipment for Handling this compound

Exposure Scenarios and First Aid:

In the event of accidental exposure, immediate action is critical. coleparmer.com For skin contact, the affected area should be flushed with plenty of water for at least 15 minutes after removing contaminated clothing. coleparmer.com Eye contact requires immediate flushing with water for at least 15 minutes, and prompt medical attention is necessary in both cases. coleparmer.com If inhaled, the individual should be moved to fresh air immediately. coleparmer.com Ingestion requires rinsing the mouth with water, and vomiting should not be induced.

Waste Management and Disposal Protocols in Academic Settings

The proper management and disposal of this compound waste are crucial to prevent environmental contamination and ensure the safety of laboratory personnel. In academic settings, specific protocols must be followed for the handling of hazardous waste.

Waste Segregation and Labeling:

PMSC waste should be collected in designated, properly labeled containers. scbt.com It is imperative not to mix PMSC waste with other waste streams, especially aqueous waste, due to its violent reaction with water. fishersci.com Containers should be kept tightly closed and stored in a dry, cool, and well-ventilated area designated for corrosive materials. fishersci.com

Disposal Methods:

In the United States, a significant portion of solvent waste from academic labs is managed through burning, which can contribute to air pollution. acs.org For halogenated organic compounds like PMSC, incineration is a common disposal method. acs.org This process typically occurs at high temperatures to ensure complete destruction of the hazardous components. Another method for managing solvent waste is fuel blending, where the waste is used to power cement kilns. acs.org It is essential for academic institutions to partner with certified hazardous waste disposal companies to ensure that all local, state, and federal regulations are met. Uncleaned containers should be treated as the product itself and disposed of accordingly.

Spill Management:

In case of a spill, the area should be evacuated, and appropriate PPE, including a self-contained breathing apparatus, should be worn. coleparmer.com Spills should be cleaned up immediately by sweeping or vacuuming the solid material into a suitable disposal container, avoiding dust generation. coleparmer.com Water should not be used in the cleanup process. coleparmer.com Drains should be covered to prevent the entry of the chemical into the sewer system.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov Applying these principles to syntheses involving this compound can significantly enhance safety and reduce environmental impact.

Key Green Chemistry Principles and Their Application:

Waste Prevention: The primary goal is to prevent waste generation rather than treating it after it has been created. nih.gov This can be achieved by optimizing reaction conditions to maximize yield and minimize byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions that have a high atom economy, thereby reducing waste.

Designing Safer Chemicals: Chemical products should be designed to be effective while having minimal toxicity. While PMSC itself is hazardous, research into alternative sulfonating agents with better safety profiles is an area of interest.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with safer alternatives. skpharmteco.com Research into solvent-free reactions or the use of greener solvents can reduce the environmental impact of syntheses involving PMSC. nih.gov

Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided because they require additional reagents and generate waste. nih.gov The use of enzymes, for example, can offer high specificity and eliminate the need for protecting groups. acs.org

Recent advancements in the synthesis of sulfonyl fluorides, which are related to sulfonyl chlorides, highlight the potential for greener synthetic routes. A novel method has been developed to synthesize sulfonyl fluorides from thiols and disulfides using safer reagents and producing non-toxic byproducts like sodium chloride and potassium chloride. sciencedaily.comeurekalert.org This approach aligns with the principles of green chemistry by offering a safer, more cost-effective, and environmentally friendly alternative to traditional methods that use highly toxic reagents. sciencedaily.comeurekalert.org Such innovations pave the way for developing greener synthetic pathways for other sulfonyl halides, including this compound.

Future Research Directions and Emerging Applications of Phenylmethanesulfonyl Chloride

Development of Novel Catalytic Systems for Transformations Involving Phenylmethanesulfonyl Chloride

The development of catalytic transformations for sulfonyl chlorides is a burgeoning field, aiming to enhance reaction efficiency, selectivity, and scope. While this compound itself is highly reactive, catalysts can modulate its reactivity for specific outcomes, particularly in C-H functionalization and cross-coupling reactions.

One significant area of research is the use of transition-metal catalysts to direct the functionalization of aromatic compounds using sulfonyl chlorides. For instance, (arene)ruthenium(II) complexes have been successfully employed to catalyze the meta-sulfonation of 2-phenylpyridine (B120327) derivatives with various sulfonyl chlorides. bath.ac.uk In this system, the 2-pyridyl group acts as a directing group, facilitating the formation of a stable ruthenium-carbon sigma bond. This activation pattern induces an electrophilic aromatic substitution that proceeds at the meta-position, a regioselectivity that is complementary to traditional ortho-directing methods. bath.ac.uk

Similarly, copper and palladium catalysts, which are staples in cross-coupling chemistry, are being explored for reactions involving sulfonyl chlorides. Copper-catalyzed systems have been developed for the regioselective C-H chlorination of indoles, using the related p-toluenesulfonyl chloride not as a sulfonating agent, but as a chlorine source. researchgate.net Such methodologies suggest that this compound could be employed in analogous transition-metal-catalyzed reactions, not just for sulfonation but as a source for other functional groups through tailored catalytic cycles.

Furthermore, organocatalysis offers a metal-free alternative for activating sulfonyl chlorides. Simple organic molecules, such as piperazine (B1678402) or tetraethylammonium (B1195904) chloride, have been patented as effective catalysts for the synthesis of sulfonyl chlorides in microchannel reactors, improving efficiency and reducing waste. google.com Future work will likely expand the toolkit of both transition-metal and organic catalysts to control the reactivity of this compound, enabling novel and previously challenging chemical transformations.

Exploration of New Reaction Classes and Synthetic Methodologies

Beyond its classical role, this compound is at the center of new synthetic methodologies that expand its utility as a versatile building block.

A prominent emerging methodology is its use as a precursor in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. enamine.net this compound can be readily converted to the more stable phenylmethanesulfonyl fluoride. This fluoride analogue is a highly reliable connector hub in SuFEx reactions, a new generation of click chemistry that allows for the robust and efficient linking of molecular fragments under mild conditions. enamine.net This application positions the chloride as a key starting material for accessing these powerful synthetic tools.

Another innovative strategy involves the in situ generation of sulfonyl chlorides from highly stable and ubiquitous primary sulfonamides. Researchers have developed a method using a pyrylium (B1242799) salt (Pyry-BF₄) that activates the otherwise unreactive NH₂ group of a sulfonamide, transforming it into a sulfonyl chloride transiently. nih.gov This allows for late-stage functionalization of complex molecules, where a sulfonamide group can be converted into sulfonate esters, sulfides, or sulfonyl fluorides by reaction with various nucleophiles. nih.gov This reverses the traditional synthetic direction and opens up new pathways for modifying pharmaceuticals and other fine chemicals.

Research has also uncovered entirely new reaction classes. For example, the reaction of sulfonyl chlorides with ditetrelenes (compounds with silicon-silicon or germanium-germanium double bonds) does not proceed via simple addition. Instead, it results in a selective two-electron reduction of the sulfur center to form sulfinate products. nih.gov This unprecedented reactivity highlights the potential of using sulfonyl chlorides in redox chemistry with heavy main-group elements. nih.gov Additionally, established reactions, such as the formation of sulfonamides, are being refined with modern reagents like N-silylamines, which react cleanly and efficiently with this compound to produce sulfonamides with minimal purification. umn.edu

Biological and Medicinal Chemistry Applications Beyond Sulfonamides

While the sulfonamide group is a well-known pharmacophore, the utility of this compound and its derivatives in medicinal chemistry is not limited to this class of compounds. Its analogue, phenylmethylsulfonyl fluoride (PMSF), is a cornerstone tool in biochemistry and cell biology, providing insights that extend beyond traditional drug-target interactions.

Phenylmethylsulfonyl fluoride (PMSF) is a widely used and extensively studied inhibitor of serine proteases, a large family of enzymes involved in processes ranging from digestion to blood clotting and cell signaling. Unlike competitive inhibitors, PMSF acts as an irreversible inactivator. It reacts specifically with the hyper-reactive serine residue located within the enzyme's active site (part of the catalytic triad). sigmaaldrich.com The reaction involves the sulfonylation of the serine's hydroxyl group, forming a stable covalent bond that permanently deactivates the enzyme. nih.gov

This property makes PMSF an indispensable tool in research for preventing the degradation of proteins by endogenous proteases following cell lysis. sigmaaldrich.com The effective concentration for inhibition is typically in the range of 0.1 to 1 mM. beilstein-journals.org Due to its short half-life in aqueous solutions, stock solutions are usually prepared in anhydrous solvents like ethanol (B145695) or isopropanol (B130326) and added fresh to samples. beilstein-journals.org

The covalent nature of the PMSF-enzyme complex has been exploited as a chemical label. By binding to the active site, it allows researchers to identify essential serine residues and to study the enzyme's structure through techniques like X-ray crystallography. scbt.com Although PMSF is broad in its activity, it does not inhibit all serine proteases, sometimes due to steric hindrance at the active site. scbt.com This has led to the development of other sulfonyl fluoride probes with different steric and electronic properties to classify and isolate specific types of serine hydrolases. scbt.com Studies with PMSF have also provided insights into complex physiological processes, such as its ability to suppress withdrawal symptoms in morphine-dependent mice by inhibiting proteases like tissue plasminogen activator (tPA) and plasmin. nih.gov

ParameterDescriptionSource(s)
Compound Phenylmethylsulfonyl Fluoride (PMSF) sigmaaldrich.combeilstein-journals.orgscbt.com
Mechanism Irreversible inhibitor; Covalently modifies the active site serine residue of serine proteases. nih.govsigmaaldrich.com
Primary Use Protease inhibitor added to cell lysates to prevent protein degradation during purification and analysis. sigmaaldrich.combeilstein-journals.org
Effective Concentration 0.1 - 1 mM beilstein-journals.org
Aqueous Half-life pH dependent (e.g., ~55 min at pH 7.5, 25 °C) beilstein-journals.org
Research Application Chemical label for identifying active site serines in enzymes for structural studies. scbt.com

Advanced Materials Science Applications

The reactivity of the sulfonyl chloride group makes this compound a valuable building block for creating functional polymers and advanced materials. Its ability to react with a wide range of nucleophiles allows for the covalent incorporation of the phenylmethanesulfonyl moiety onto surfaces or into polymer chains, imparting specific chemical and physical properties.

A direct application is in the synthesis of functional polymers for specific applications like proton exchange membranes. Poly(styrene sulfonyl chloride) has been synthesized via controlled radical polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT). dntb.gov.ua This polymer serves as a versatile precursor that can be subsequently modified to create sulfonated polymers, which are critical components in fuel cells due to their ability to conduct protons. The sulfonyl chloride group provides a reactive handle for this post-polymerization modification.

This compound and its derivatives are also used for the surface modification and functionalization of materials. For example, a sulfonyl-chloride-modified, lignin-based porous carbon has been developed to act as a support for a metal phthalocyanine (B1677752) catalyst. mdpi.com This material demonstrated high efficiency in the catalytic degradation of lignin, showcasing how the sulfonyl chloride group can be used to anchor catalytic species onto a robust, high-surface-area support. mdpi.com Similarly, the tosyl group from the related p-toluenesulfonyl chloride has been used to functionalize the end groups of biocompatible polymers like poly(ε-caprolactone) (PCL) and polyethylene (B3416737) glycol (PEG), providing a "clickable" moiety for attaching biologically active molecules. researchgate.net

The most significant recent advance connecting this compound to materials is its role as a gateway to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As previously mentioned, the chloride is readily converted to the corresponding sulfonyl fluoride. This transformation is key because the S-F bond is significantly more stable to hydrolysis than the S-Cl bond, yet it retains a high "click" reactivity towards silyl (B83357) ethers and other nucleophiles under specific catalytic conditions. enamine.net

This combination of stability and reactivity makes sulfonyl fluorides ideal connectors for polymer science. They can be used to synthesize a vast array of polymers and materials with exceptional chemical resilience. For example, bifunctional molecules containing two sulfonyl fluoride groups (derivable from the corresponding dichlorides) can be reacted with bis-phenols to create polysulfonates, a class of high-performance polymers with excellent thermal and chemical stability. The reliability and orthogonality of the SuFEx reaction allow for precise control over polymer architecture, making it a powerful tool for the future of materials design.

Application AreaSpecific ExampleRole of Sulfonyl ChlorideSource(s)
Polymer Synthesis Synthesis of Poly(styrene sulfonyl chloride) via RAFT polymerization.Monomer precursor for functional polymers used in proton exchange membranes. dntb.gov.ua
Functional Materials Creation of a sulfonyl-chloride-modified lignin-based porous carbon catalyst.Reactive group for anchoring a metal phthalocyanine catalyst to a support. mdpi.com
Polymer Modification End-group functionalization of PCL and PEG.Reagent for converting terminal hydroxyl groups into reactive tosylates or chlorides. researchgate.net
Advanced Polymer Chemistry Precursor for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.Starting material for the synthesis of robust sulfonyl fluoride hubs used to create stable polymers like polysulfonates. enamine.net

Computational Design of New Reagents and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For reagents like this compound, computational studies provide deep insights into reaction mechanisms, transition states, and the factors governing selectivity. These insights are crucial for optimizing existing reactions and designing entirely new ones.

For instance, DFT calculations have been used to study the solvolysis of this compound in various hydroxylic solvents. nih.gov These studies help to elucidate the precise mechanism of the reaction, confirming a concerted Sₙ2-like pathway and quantifying the influence of solvent nucleophilicity and ionizing power. nih.gov Such fundamental understanding allows chemists to better predict how the reagent will behave under different conditions.

Beyond mechanistic elucidation, computational tools are being developed to predict the outcomes of reactions and even design multi-step synthetic pathways from scratch. Machine learning models, trained on vast databases of known chemical reactions, are now capable of predicting the products of a reaction with high accuracy. chemsynthesis.com While these tools are still evolving, they represent the future of chemical synthesis design. A versatile and well-understood reagent like this compound is an ideal candidate for inclusion in these models, allowing for the computational discovery of novel synthetic routes to complex target molecules.

Furthermore, computational methods are used in synergy with experimental work to guide the development of new catalysts and reagents. For example, combined experimental and computational studies are used to understand ligand effects in catalytic cycles, such as in the Chan-Lam coupling of related sulfur compounds. acs.org In the future, it is envisioned that new catalysts for transformations involving this compound could be designed in silico, screened for potential activity, and then synthesized for experimental validation, dramatically accelerating the pace of discovery.

Q & A

Q. What are the recommended methods for synthesizing and purifying PMSC for laboratory use?

PMSC is typically synthesized via chlorination of phenylmethanesulfonic acid using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Purification involves fractional distillation under reduced pressure (10–20 mmHg) to isolate the product, which solidifies at 92–94°C . Characterization includes melting point analysis, NMR spectroscopy (¹H and ¹³C), and FT-IR to confirm the sulfonyl chloride functional group (S=O stretch at ~1370 cm⁻¹ and ~1170 cm⁻¹). Ensure anhydrous conditions to prevent hydrolysis during synthesis .

Q. How should PMSC be handled and stored to ensure stability and safety in laboratory settings?

PMSC is moisture-sensitive and reacts violently with water. Store in airtight containers under inert gas (e.g., argon) at –20°C. Use chemical fume hoods for handling and wear PPE: nitrile gloves, lab coat, and safety goggles. In case of spills, neutralize with sodium bicarbonate before disposal . Avoid contact with amines or alcohols, as PMSC readily reacts to form sulfonamides or sulfonate esters .

Advanced Research Questions

Q. What mechanistic insights govern the solvolysis kinetics of PMSC in different solvents?

PMSC undergoes solvolysis via a bimolecular nucleophilic substitution (Sₙ2) mechanism in hydroxylic solvents. Rate constants correlate with solvent ionizing power using the extended Grunwald-Winstein equation. For example, in ethanol-water mixtures, the rate increases with solvent polarity (e.g., k = 1.2 × 10⁻³ s⁻¹ in 80% ethanol vs. 3.5 × 10⁻³ s⁻¹ in 60% ethanol). Fluoroalcohols (e.g., trifluoroethanol) enhance solvolysis due to their high ionizing power and low nucleophilicity, providing insights into transition-state stabilization .

Q. How can PMSC be optimized as a serine protease inhibitor in enzyme activity assays?

PMSC irreversibly inhibits serine proteases by sulfonylating the active-site serine residue. For optimal inhibition:

  • Use 1–2 mM PMSC in lysis buffers containing EDTA (1–5 mM) to chelate metal ions that may degrade PMSC.
  • Pre-incubate at 4°C for 30 minutes to ensure complete inhibition.
  • Combine with other inhibitors (e.g., benzamidine for trypsin-like proteases) to address enzyme specificity . Note: PMSC’s efficacy varies with pH (optimal at pH 7.4) and enzyme concentration. Validate inhibition via activity assays (e.g., NADH-linked Rubisco activity assays) .

Q. How should researchers address contradictions in kinetic data for PMSC-mediated reactions across studies?

Discrepancies in solvolysis or inhibition kinetics often arise from solvent choice, temperature, or impurities. For example, solvolysis rates in methanol may differ by 20–30% between studies due to trace water content. To resolve contradictions:

  • Standardize solvent purity (e.g., HPLC-grade) and reaction conditions (e.g., 25°C ± 0.5°C).
  • Use high-purity PMSC (≥98% by GC-MS) to minimize side reactions.
  • Apply multivariate regression to isolate variables (e.g., solvent ionizing power vs. nucleophilicity) in kinetic models .

Methodological Considerations Table

Application Key Parameters References
Solvolysis kineticsSolvent ionizing power, Grunwald-Winstein analysis
Enzyme inhibitionPMSC concentration (1–2 mM), pre-incubation time
Synthesis optimizationPCl₅ stoichiometry (1:1.2), anhydrous conditions
Safety protocolsPPE, sodium bicarbonate neutralization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.